Isatoribine

Descripción general

Descripción

Isatoribine es un análogo de nucleósido que actúa como un agonista selectivo del receptor tipo Toll 7 (TLR7). Se ha investigado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de la infección crónica por el virus de la hepatitis C (VHC). This compound es conocido por su capacidad para elevar los niveles de interferón-alfa, proporcionando actividad antiviral y antimetastásica en varios sistemas murinos .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de isatoribine implica la preparación de la porción base 5-aminotiazolo[4,5-d]pirimidina-2,7-(3H,6H)-diona, seguida de un paso de glicosilación clave con azúcar peracetilado 1,2,3,5-tetra-O-acetil-β-D-ribofuranosa. El proceso incluye la hidrólisis enzimática para lograr la regioselectividad y un impacto ambiental mejorado .

Métodos de Producción Industrial

La producción industrial de this compound se ha optimizado para abordar las limitaciones de la síntesis original. Esto incluye un proceso de glicosilación simplificado y el uso de lipasa inmovilizada como catalizador robusto, lo que mejora la eficiencia y la estabilidad operativa del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

Isatoribine experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones suelen ser temperaturas suaves a moderadas y niveles de pH neutros a ligeramente ácidos.

Productos Principales Formados

Los productos principales formados a partir de las reacciones de this compound incluyen sus derivados con grupos funcionales modificados, que pueden mejorar sus actividades antivirales e inmunomoduladoras.

Aplicaciones Científicas De Investigación

Isatoribine se ha estudiado ampliamente por sus aplicaciones de investigación científica en diversos campos:

Química: this compound sirve como un compuesto modelo para estudiar análogos de nucleósidos y sus interacciones con los objetivos biológicos.

Biología: Se utiliza para investigar el papel del TLR7 en las respuestas inmunitarias y la modulación de la inmunidad innata.

Mecanismo De Acción

Isatoribine ejerce sus efectos al interactuar con el receptor tipo Toll 7 (TLR7) en ciertas células del sistema inmunitario. Esta interacción estimula la producción de interferón-alfa y otras citocinas, lo que conduce a un estado antiviral en el huésped. El mecanismo preciso mediante el cual this compound reduce la carga viral no se comprende completamente, pero se cree que involucra la modulación de la inmunidad innata y la mejora de las respuestas celulares .

Comparación Con Compuestos Similares

Isatoribine es único entre los análogos de nucleósidos debido a su actividad agonista selectiva en TLR7. Compuestos similares incluyen:

Imiquimod: Otro agonista de TLR7 utilizado por sus propiedades antivirales y antitumorales.

Resiquimod: Un agonista de TLR7/8 con efectos inmunomoduladores más amplios.

Loxoribine: Un análogo de nucleósido con actividad agonista de TLR7, similar a this compound.

Estos compuestos comparten similitudes estructurales con this compound, pero difieren en sus objetivos receptores específicos y perfiles farmacológicos, destacando la singularidad de this compound en su activación selectiva de TLR7.

Actividad Biológica

Isatoribine, also known as 7-Deaza-7-thia-8-oxoguanosine, is a selective agonist of Toll-like receptor 7 (TLR7). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of chronic viral infections such as Hepatitis C (HCV). This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, clinical studies, and safety profile.

This compound functions primarily as a TLR7 agonist. TLR7 is a receptor involved in the innate immune response, recognizing single-stranded RNA from viruses and initiating an immune response. Upon binding to this compound, TLR7 undergoes dimerization, activating downstream signaling pathways that lead to the production of pro-inflammatory cytokines and interferons. This action enhances the body’s antiviral defenses and modulates immune responses against pathogens .

Pharmacodynamics

This compound has shown promising pharmacodynamic properties:

- Interferon Induction : It elevates levels of interferon-alpha, which plays a crucial role in antiviral activity.

- Viral Load Reduction : Clinical studies indicate that this compound significantly reduces plasma HCV RNA levels in infected patients .

- Immune Modulation : The compound enhances markers of an antiviral state in the immune system, such as 2'-, 5'-oligoadenylate synthetase levels .

Clinical Studies

Several studies have evaluated the efficacy and safety of this compound:

-

Proof-of-Concept Study :

- Objective : To assess the antiviral effect of this compound in chronic HCV patients.

- Design : A 7-day treatment regimen with intravenous this compound at a dose of 800 mg daily.

- Results : The study reported a statistically significant reduction in plasma HCV RNA (mean reduction of -0.76 log10 units; P = .001) among 12 patients. The reduction was consistent across different HCV genotypes .

- Safety Profile :

Table 1: Summary of Clinical Findings

| Study Type | Population | Treatment Duration | Dose | Viral Load Reduction | Adverse Effects |

|---|---|---|---|---|---|

| Proof-of-Concept | Chronic HCV Patients (n=12) | 7 days | 800 mg IV/day | Mean -0.76 log10 units (P = .001) | Mild to moderate (fatigue, flu-like symptoms) |

Future Directions

Despite its promising results, this compound's development has faced challenges. Initially developed by F. Hoffmann-La Roche Ltd., it reached Phase 2 trials but has since been discontinued for further development due to various factors including market competition and strategic realignments within pharmaceutical companies . However, ongoing research into TLR7 agonists continues to explore their potential in treating various viral infections and possibly other conditions involving immune modulation.

Propiedades

IUPAC Name |

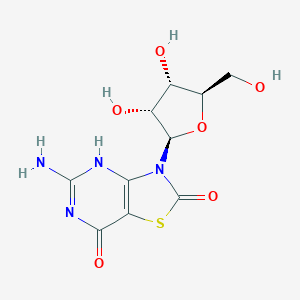

5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O6S/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8/h2-4,8,15-17H,1H2,(H3,11,12,13,18)/t2-,3-,4-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYVRXZQAWPIAB-FCLHUMLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20924330 | |

| Record name | 7-Hydroxy-5-imino-3-pentofuranosyl-4,5-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Isatoribine is believed to act by a mechanism of action involving interaction with Toll-like receptor 7 (TLR7) and stimulation of the patient's own immune system, but the precise mechanism by which isatoribine reduced viral load is unknown (possible mechanisms include an antiviral effect, modulation of innate immunity, or enhancement of cellular responses). | |

| Record name | Isatoribine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

122970-40-5 | |

| Record name | Isatoribine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122970405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isatoribine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-Hydroxy-5-imino-3-pentofuranosyl-4,5-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISATORIBINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DNT962H92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.